molecular formula C16H15ClO6 B117692 6-O-Demethyl Griseofulvin CAS No. 20168-88-1

6-O-Demethyl Griseofulvin

Cat. No.: B117692
CAS No.: 20168-88-1
M. Wt: 338.74 g/mol
InChI Key: SYNGDIBHUPXIQA-UHFFFAOYSA-N
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Description

6-O-Demethyl Griseofulvin is a metabolite of the antifungal agent griseofulvin. It is known for its role in the oxidative metabolism of griseofulvin, which is used to treat fungal infections by inhibiting fungal mitosis. The compound has the molecular formula C₁₆H₁₅ClO₆ and a molecular weight of 338.74 g/mol .

Mechanism of Action

Target of Action

6-O-Demethyl Griseofulvin, a metabolite of the antifungal griseofulvin , primarily targets fungal microtubules . These microtubules play a crucial role in cell division and are essential for the growth and reproduction of fungi .

Mode of Action

The compound interacts with its targets by binding to alpha and beta tubulin , which are the building blocks of microtubules. This binding interferes with the function of spindle and cytoplasmic microtubules, inhibiting fungal cell mitosis and nuclear acid synthesis . As a result, the growth of dermatophytes is hindered .

Biochemical Pathways

This compound affects the cell division pathway in fungi by disrupting the normal function of microtubules . This disruption prevents the fungi from properly dividing and growing. Additionally, it has been found that griseofulvin and its metabolites, including this compound, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of griseofulvin. Griseofulvin is extensively metabolized in the liver, mainly to this compound . It is excreted in the urine as unchanged drug and in the feces . The terminal elimination half-life is 9 to 22 hours . In a study, the complex of griseofulvin with HP-γ-cyclodextrin showed improved pharmacokinetic properties, with an increased Cmax from 0.52 µg/mL to 0.72 µg/mL, and an increased AUC0–12 from 1.55 μg·h/mL to 2.75 μg·h/mL .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. By disrupting microtubule function, it prevents the fungi from dividing and proliferating . This makes it an effective treatment for various fungal infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by the presence of certain substances in the environment. In one study, the water solubility of griseofulvin was significantly increased through complexation with HP-γ-cyclodextrin . This suggests that the compound’s action, efficacy, and stability can be enhanced under certain conditions .

Biochemical Analysis

Biochemical Properties

6-O-Demethyl Griseofulvin interacts with fungal tubulin, a protein involved in cell division . By binding to this protein, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This interaction disrupts the normal cell division process in fungi, leading to their death .

Cellular Effects

The primary cellular effect of this compound is the disruption of mitosis in fungal cells . By binding to fungal tubulin, it prevents the formation of the mitotic spindle, leading to cell division errors and ultimately cell death . This effect is specific to fungi and does not affect human cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the protein tubulin in fungal cells . This binding inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . As a result, the fungal cells cannot divide properly, leading to their death .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. As a metabolite of griseofulvin, its effects are likely to be similar to those of the parent compound. Griseofulvin’s antifungal effects are observed shortly after administration and persist as long as the drug is present in the system .

Dosage Effects in Animal Models

Griseofulvin, the parent compound, is used in veterinary medicine to treat dermatophyte infections . The dosage varies depending on the species and the severity of the infection .

Metabolic Pathways

This compound is produced by the oxidative demethylation of griseofulvin

Transport and Distribution

Griseofulvin, the parent compound, is known to be well-distributed throughout the body after oral administration .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the mitotic spindle in fungal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Demethyl Griseofulvin typically involves the demethylation of griseofulvin. This can be achieved through oxidative demethylation using liver microsomes from rats and mice . The reaction conditions often include the use of specific enzymes that facilitate the removal of the methyl group from the 6-O position of griseofulvin.

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, griseofulvin. it can be produced through controlled fermentation processes involving specific strains of Penicillium species, followed by extraction and purification .

Chemical Reactions Analysis

Types of Reactions: 6-O-Demethyl Griseofulvin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include liver microsomes and other enzymatic systems.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and other electrophiles are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative demethylation primarily yields this compound .

Scientific Research Applications

6-O-Demethyl Griseofulvin has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 6-O-Demethyl Griseofulvin is unique due to its specific demethylation at the 6-O position. Similar compounds include:

Uniqueness: this compound is particularly notable for its role in the metabolic pathway of griseofulvin and its specific interaction with fungal tubulin, making it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGDIBHUPXIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942222
Record name 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20168-89-2, 20168-88-1
Record name 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20168-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Demethylgriseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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